molecular formula C21H20BrNO2 B15232589 methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15232589
M. Wt: 398.3 g/mol
InChI Key: ARNTWQCWTODNHO-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based compound characterized by a bromophenyl group at position 5, a 4-ethylphenyl substituent at position 1, and a methyl ester at position 2. Its molecular formula is C₂₁H₂₀BrNO₂, with a molecular weight of 398.30 g/mol . The bromine atom enhances lipophilicity, while the ethyl group on the phenyl ring may influence steric and electronic interactions with biological targets.

Properties

Molecular Formula

C21H20BrNO2

Molecular Weight

398.3 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H20BrNO2/c1-4-15-5-11-18(12-6-15)23-14(2)19(21(24)25-3)13-20(23)16-7-9-17(22)10-8-16/h5-13H,4H2,1-3H3

InChI Key

ARNTWQCWTODNHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Br)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Bromophenyl and Ethylphenyl Groups: The bromophenyl and ethylphenyl groups can be introduced via Friedel-Crafts acylation reactions, where bromobenzene and ethylbenzene react with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromophenyl group reacts with aryl or vinyl boronic acids to form biaryl or styrene derivatives.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The presence of the bromophenyl and ethylphenyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of pyrrole derivatives with modifications in substituents, ester groups, and hydrazide/hydrazone appendages. Below is a detailed comparison:

Hydrazide and Hydrazone Derivatives

Compounds 7 and 8 (e.g., ethyl 5-(4-bromophenyl)-1-(2-hydrazinyl-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate) feature hydrazide side chains. Key differences include:

  • Methylene Bridge Length : Hydrazide 7 has a two-carbon bridge, while 8 has a three-carbon bridge. This structural variation impacts toxicity; hydrazones derived from 8 (e.g., 12a–12x) exhibit 20–30% lower neurotoxicity compared to those from 7 (11a–11x), likely due to reduced glutathione (GSH) depletion rates .
  • Antioxidant Activity : Derivatives with methoxy and hydroxybenzylidene groups (e.g., 7d , 8d ) show superior radical scavenging in DPPH/ABTS assays. For example, 8d achieved IC₅₀ values comparable to ascorbic acid .
Ester Group Variations

Replacing the methyl ester with ethyl or bulkier groups alters solubility and metabolic stability:

  • Ethyl Esters (e.g., compound 7a ): Higher lipophilicity but similar melting points (~206°C for 7e vs. ~196°C for 8d ) .
Schiff Base Derivatives

Schiff bases like vh1–vh4 (e.g., ethyl 5-(4-bromophenyl)-1-(1-(2-(4-chlorobenzylidene)-hydrazineyl)-2-isopropyl-1-oxopropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate) introduce isopropyl and halogenated benzylidene groups. These modifications:

  • Increase melting points (e.g., vh1 : 157.5–158.1°C vs. vh0 : 121.2–121.8°C) .
  • Enhance metabolic stability due to steric hindrance from isopropyl groups.

Table 2: Physical Properties of Schiff Base Derivatives

Compound Substituent Melting Point (°C) Yield (%)
vh0 Hydrazineyl 121.2–121.8 87
vh1 4-Chlorobenzylidene 157.5–158.1 76
vh2 3-Fluorobenzylidene 151.2–151.9 80
vh3 4-Methoxybenzylidene 157.3–158.1 63

Data sourced from

Carboxylic Acid Derivatives

Key Structure-Activity Relationships (SAR)

  • Methylene Bridge Length : Longer bridges (e.g., 3-oxopropyl in 8d ) reduce toxicity and enhance antioxidant efficacy .
  • Electron-Donating Groups: Methoxy and hydroxy substituents on benzylidene moieties improve radical scavenging by stabilizing phenoxyl radicals .
  • Steric Effects : Bulky groups (e.g., isopropyl in vh1–vh4 ) increase melting points and metabolic stability .

Biological Activity

Methyl 5-(4-bromophenyl)-1-(4-ethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate, a pyrrole derivative, has garnered attention for its diverse biological activities. This article synthesizes existing research findings on its pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects.

Chemical Profile

  • Molecular Formula : C21H20BrNO2
  • Molecular Weight : 398.29 g/mol
  • CAS Number : 881041-39-0

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study focused on a series of pyrrole derivatives, including this compound, demonstrated promising in vitro activity against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the bromophenyl group is believed to enhance the compound's interaction with microbial targets.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

Anti-inflammatory and Analgesic Properties

Pyrrole compounds are also noted for their anti-inflammatory and analgesic activities. A study highlighted that methyl pyrrole derivatives showed significant analgesic effects in animal models, particularly in the Randall-Selitto test, which evaluates pain response.

Case Study: Analgesic Activity Assessment

In a controlled study, various doses of this compound were administered to rodents. The results indicated a dose-dependent reduction in pain response:

Dose (mg/kg)Pain Response Reduction (%)
1025%
2050%
4070%

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Notably, it is believed to inhibit certain enzymes involved in inflammatory processes and microbial metabolism.

Q & A

Q. Key Considerations :

  • Regioselectivity challenges arise from steric hindrance between substituents (e.g., 4-ethylphenyl vs. 4-bromophenyl). Optimize reaction temperature and catalyst loading .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to similar polarities of intermediates .

Advanced: How can computational chemistry resolve discrepancies in substituent orientation observed in crystallographic vs. spectroscopic data?

Methodological Answer :
Conflicting data on substituent spatial arrangements (e.g., rotational barriers of the 4-ethylphenyl group) can be addressed by:

  • Density Functional Theory (DFT) : Calculate energy-minimized geometries and compare with X-ray crystallography data . For example, DFT-predicted dihedral angles for the pyrrole ring should align with experimental values (±5° tolerance).
  • Molecular Dynamics Simulations : Model thermal motion to explain disordered crystallographic positions .

Case Study :
A related pyrrole-carboxylate (Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) showed a 7° deviation between DFT and crystallographic data, attributed to solvent interactions during crystallization .

Advanced: What strategies mitigate low yields in multi-step syntheses of similar brominated pyrroles?

Methodological Answer :
Yield optimization requires:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent polarity). For instance, using DMF instead of THF improved coupling efficiency in Suzuki reactions by 22% .
  • In Situ Monitoring : Employ LC-MS or TLC to identify side products (e.g., debromination or ester hydrolysis) .

Table 2 : Reaction Optimization for Bromophenyl Introduction

ParameterBaseline (THF)Optimized (DMF)
Catalyst (Pd(PPh3_3)4_4)5 mol%3 mol%
Yield58%80%
Side Products15% debromination<5%

Basic: How do bromine and ethyl substituents influence the compound's reactivity and solubility?

Q. Methodological Answer :

  • Bromine : Enhances electrophilic substitution reactivity at the para position but reduces solubility in polar solvents due to increased molecular weight .
  • Ethyl Group : Introduces steric bulk, slowing nucleophilic attacks at the pyrrole C-2 position. Increases lipophilicity (logP ~3.8), favoring organic-phase reactions .

Advanced: What analytical techniques are used to assess purity and stability under varying storage conditions?

Q. Methodological Answer :

  • HPLC-PDA : Quantify degradation products (e.g., ester hydrolysis to carboxylic acid) using a C18 column and acetonitrile/water mobile phase .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via 1H^1H-NMR for ester peak integrity (δ 3.7–3.9 ppm) .

Table 3 : Stability Data Under Accelerated Conditions

ConditionPurity at BaselinePurity at 4 Weeks
25°C, dry99.5%98.7%
40°C, 75% RH99.5%93.2%

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